11beta-Prostaglandin F2alpha-d4
Overview
Description
Scientific Research Applications
Enzymatic Activity and Metabolic Pathways
Prostaglandin F2alpha is involved in various enzymatic activities and metabolic pathways. A study by Pace-Asciak (1975) highlighted the conversion of prostaglandin F2alpha to 15-keto-13,14-dihydroprostaglandin E2 in rat kidneys, identifying prostaglandin 9-hydroxydehydrogenase as a key enzyme in this process (Pace-Asciak, 1975). Another study by Inagaki et al. (2008) explored the conversion of prostaglandin D2 (PGD2) to 9alpha,11beta-prostaglandin F2 (9alpha,11beta-PGF2) by human liver dihydrodiol dehydrogenase 1, using capillary electrophoresis for analysis (Inagaki et al., 2008).
Role in Human Gestational Tissues
Mitchell et al. (2005) found detectable concentrations of 9alpha,11beta-PGF2 in human amniotic fluid, with an increase in late gestation. This study showed that human gestational tissues like placenta, amnion, and choriodecidua synthesize 9alpha,11beta-PGF2, suggesting its role in human labor mechanisms (Mitchell et al., 2005).
Implications in Asthma and Allergy
Bochenek et al. (2003) conducted a study on patients with bronchial asthma, identifying that the levels of 9alpha,11beta-PGF2, a PGD2 metabolite, were significantly higher in aspirin-induced asthma patients. This suggests a link between PGD2 release and asthma severity (Bochenek et al., 2003).
Enzyme Inhibition and Synthesis Studies
Koda et al. (2004) discovered that prostaglandin F2alpha ethanolamide is reduced to 9alpha,11beta-PGF2 ethanolamide by PGF synthase, revealing new insights into prostaglandin synthesis and potential enzyme inhibitors (Koda et al., 2004).
Prostaglandin Receptors and Cellular Activation
The study by Kunapuli et al. (1997) found that prostaglandin F2alpha (PGF2alpha) and its isoprostane, 12-iso-PGF2alpha, activate the prostaglandin F2alpha receptor (FP), with potential implications for treatments targeting ocular conditions (Kunapuli et al., 1997).
properties
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1/i5D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-SGSFECARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11beta-Prostaglandin F2alpha-d4 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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